molecular formula C10H13NO2 B14772755 5-Butylnicotinic acid

5-Butylnicotinic acid

Cat. No.: B14772755
M. Wt: 179.22 g/mol
InChI Key: AEPNHIIWWNMKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butylnicotinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a butyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylnicotinic acid typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Butylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include butyl-substituted pyridine derivatives, alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

Chemistry: 5-Butylnicotinic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is investigated for its effects on enzyme activity and cellular processes.

Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Butylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, known for its role as a vitamin and its therapeutic use in treating pellagra.

    Isonicotinic acid: A structural isomer with different biological activities and applications.

    Picolinic acid: Another isomer with distinct chemical properties and uses.

Uniqueness: 5-Butylnicotinic acid is unique due to the presence of the butyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This modification allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-butylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-2-3-4-8-5-9(10(12)13)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

AEPNHIIWWNMKBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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